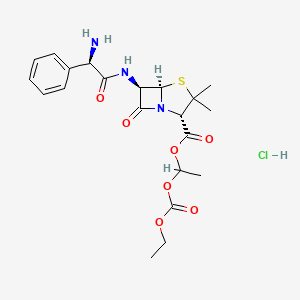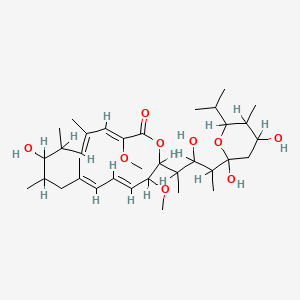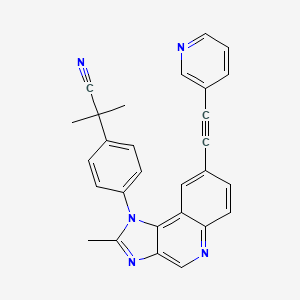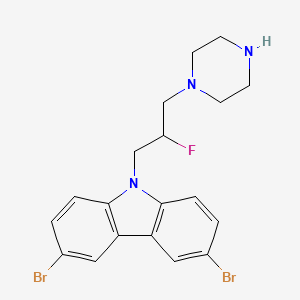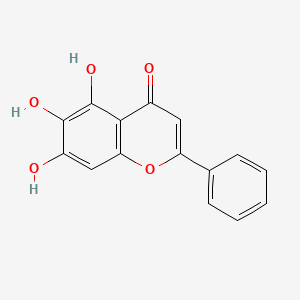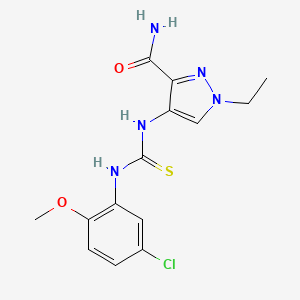
FPH2
Descripción general
Descripción
Aplicaciones Científicas De Investigación
FPH2 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la diferenciación de hepatocitos derivados de células madre pluripotentes inducidas.
Biología: Se investiga su papel en la promoción de la proliferación funcional de hepatocitos humanos primarios.
Medicina: Posibles aplicaciones terapéuticas en el tratamiento de enfermedades hepáticas mediante la expansión de hepatocitos primarios humanos maduros.
Industria: Utilizado en el desarrollo de nuevas terapias para enfermedades hepáticas
Mecanismo De Acción
FPH2 ejerce sus efectos induciendo la proliferación funcional de hepatocitos humanos primarios. Aumenta el número de núcleos que sufren mitosis y eleva el recuento de núcleos de hepatocitos de una manera dependiente de la concentración. Este proceso es consistente con la cinética de regeneración hepática observada in vivo .
Análisis Bioquímico
Biochemical Properties
FPH2 plays a significant role in biochemical reactions, particularly in the proliferation of primary human hepatocytes . It interacts with various enzymes and proteins within the cell, promoting cellular growth and division .
Cellular Effects
This compound influences various types of cells and cellular processes. In primary human hepatocytes, this compound increases the number of nuclei undergoing mitosis in a concentration-dependent manner . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellular biomolecules. It binds to specific receptors or enzymes within the cell, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and degradation patterns typical of many biochemical compounds . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in specific metabolic pathways within the cell. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner consistent with many other biochemical compounds . It may interact with specific transporters or binding proteins, influencing its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of this compound is an area of active research. It is believed that this compound may be directed to specific compartments or organelles within the cell due to specific targeting signals or post-translational modifications . The exact localization of this compound and its effects on activity or function at these sites are topics of ongoing study .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
FPH2 se sintetiza a través de una serie de reacciones químicas que involucran la formación de un derivado de ácido carbamimidotiólico. Los pasos clave incluyen la reacción de 3-carbamoil-1-etil-1H-pirazol-4-il con 5-cloro-2-metoxifenil isotiocianato en condiciones controladas .
Métodos de Producción Industrial
La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto generalmente se almacena como sólido a -20 °C para mantener su estabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
FPH2 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados correspondientes.
Reducción: El compuesto se puede reducir para producir formas reducidas.
Sustitución: This compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound .
Comparación Con Compuestos Similares
Compuestos Similares
FPH1: Otro compuesto que promueve la proliferación de hepatocitos pero con diferente potencia y eficacia.
FH1: Induce un fenotipo más maduro en los hepatocitos en comparación con FPH2
Singularidad
This compound es único en su capacidad de inducir la proliferación funcional de hepatocitos a una velocidad consistente con la cinética de regeneración hepática. Esto lo convierte en una herramienta valiosa para expandir los hepatocitos primarios humanos maduros y desarrollar nuevas terapias para enfermedades hepáticas .
Propiedades
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)carbamothioylamino]-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2S/c1-3-20-7-10(12(19-20)13(16)21)18-14(23)17-9-6-8(15)4-5-11(9)22-2/h4-7H,3H2,1-2H3,(H2,16,21)(H2,17,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHRYHSDDPPZBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=S)NC2=C(C=CC(=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




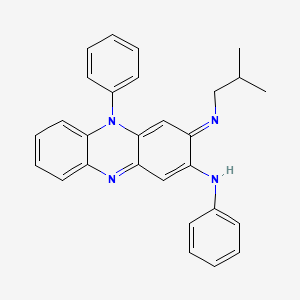
![Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1667696.png)

